(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Description
Properties
IUPAC Name |
N'-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-16(2)7-14-13-15-10(6-19-13)9-3-4-11-12(5-9)18-8-17-11/h3-7H,8H2,1-2H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYPQQDJTFMEJW-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=CS1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=CS1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced through a nucleophilic aromatic substitution reaction, where a suitable benzodioxole derivative reacts with the thiazole intermediate.
Formation of the Imidamide Group: The final step involves the reaction of the thiazole-benzodioxole intermediate with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylmethanimidamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the imidamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiazole rings, depending on the presence of leaving groups and the nucleophiles used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Analogs with Benzodioxol and Thiazole Moieties
Several compounds share structural similarities with the target molecule, particularly in the benzodioxol and thiazole frameworks:
- N'-[(2E,4E)-5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoyl]oxy Derivatives (): These derivatives feature a benzodioxol group linked to a thiazole via a dienoyloxy spacer. Substituents such as chloro (VIb), bromo (VIc), and methoxy (VId) on the benzene ring alter electronic properties and antiproliferative activity. For example, VIc (4-bromo) showed a 72% yield and a melting point of 198–200°C, compared to the unsubstituted via (65% yield, mp 185–187°C), suggesting halogenation improves crystallinity .
- N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-Dimethylmethanimidamide (): This analog replaces the benzodioxol with a bromobenzoyl group (C13H12N3OSBr, MW 338.22). The bromine atom may enhance lipophilicity and binding to hydrophobic enzyme pockets compared to the benzodioxol’s electron-rich oxygen atoms .
Key Comparison Table: Benzodioxol/Thiazole Derivatives
Heterocyclic Variations: Thiadiazole and Benzimidazole Derivatives
- Thiadiazolylidene Benzamides (): Compounds like 8a (C23H18N4O2S, MW 414.49) and 8c (C29H22N4O3S, MW 506.59) feature thiadiazole rings instead of thiazoles.
- N-Benzoimidazol-2-yl-N'-Sulfonyl Acetamidines (): These derivatives, such as 4b (C16H16N4O2S, MW 352.39), incorporate benzimidazole rings.
Spectroscopic and Physicochemical Properties
- IR and NMR Data :
- The target compound’s benzodioxol group would show characteristic C–O–C stretches at ~1250 cm⁻¹ (IR) and aromatic proton signals at δ 6.8–7.2 ppm (¹H NMR), similar to VIa .
- Thiadiazole derivatives () exhibit C=O stretches at ~1605 cm⁻¹ and deshielded aromatic protons (δ 7.4–8.4 ppm) due to electron-withdrawing effects .
- Melting Points : Benzodioxol derivatives () generally melt at 185–200°C, whereas thiadiazoles () have higher melting points (200–290°C), indicating stronger crystal packing .
Computational and DFT Insights
highlights DFT studies on Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide, a structural analog. Key findings include:
- The thiazole ring’s electron-deficient nature facilitates nucleophilic attacks.
- Substituents on the benzodioxol ring modulate HOMO-LUMO gaps, influencing reactivity. Similar DFT analysis for the target compound could predict optimal substituents for bioactivity .
Biological Activity
(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy against specific targets, and potential therapeutic applications.
Chemical Structure
The chemical structure of (E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is characterized by the presence of a benzodioxole moiety and a thiazole ring. This unique combination suggests potential interactions with various biological targets.
Antidiabetic Properties
Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant antidiabetic activity. Specifically, derivatives synthesized from benzodioxole have shown promising results in inhibiting α-amylase, an enzyme critical for carbohydrate digestion.
Key Findings:
- Inhibition of α-Amylase: Compounds derived from benzodioxole exhibited IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, indicating potent inhibitory effects .
- In Vivo Efficacy: In a streptozotocin-induced diabetic mouse model, one derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .
Cytotoxicity Against Cancer Cells
The compound's efficacy was also assessed in terms of cytotoxicity against various cancer cell lines.
Cytotoxicity Data:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| IIa | Cancer Cell Line 1 | 26 |
| IIc | Cancer Cell Line 2 | 65 |
| IIc | Hek293t (Normal) | >150 |
These results suggest that while the compound exhibits significant cytotoxicity against cancer cells, it shows minimal toxicity towards normal cells, indicating a favorable safety profile .
The biological activity of (E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide can be attributed to its ability to interact with specific enzymes and signaling pathways:
- α-Amylase Inhibition: By inhibiting α-amylase, the compound may help regulate blood sugar levels, which is crucial for diabetes management.
- Influence on Insulin Signaling: The modulation of insulin and insulin-like growth factor (IGF) pathways could also play a role in its anticancer properties .
Study on Benzodioxole Derivatives
A comprehensive study focused on synthesizing and characterizing several benzodioxole derivatives revealed their potential as antidiabetic agents. The derivatives were tested for their ability to inhibit α-amylase and were characterized using techniques such as HRMS and NMR spectroscopy .
In Vivo Studies
In vivo studies conducted on diabetic mice demonstrated that treatment with specific benzodioxole derivatives led to a significant decrease in blood glucose levels, supporting their potential use as therapeutic agents for diabetes .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?
The synthesis involves multi-step protocols, including thiazole ring formation via Hantzsch synthesis (using α-haloketones and thiourea derivatives) and subsequent imine condensation. Critical conditions include:
- Solvent choice (e.g., DMF or pyridine for nucleophilic substitutions).
- Catalysts like K₂CO₃ to facilitate cyclization.
- Purification via column chromatography or recrystallization (e.g., ethyl acetate/hexane mixtures) to achieve >95% purity. Reaction monitoring by TLC ensures intermediate stability .
Q. How is X-ray crystallography applied to determine this compound’s crystal structure and hydrogen bonding motifs?
Single-crystal X-ray diffraction (using SHELXL for refinement) resolves molecular geometry. Key steps:
- Data collection at 100 K to minimize thermal motion.
- Hydrogen bonding analysis via graph set theory (e.g., N–H···N or C–H···O interactions).
- SHELXPRO visualizes packing motifs, such as centrosymmetric dimers observed in related thiazole amides .
Q. What spectroscopic techniques are essential for structural validation?
- ¹H/¹³C NMR : Assign chemical shifts for thiazole protons (δ 7.2–8.5 ppm) and benzodioxole methyl groups (δ 3.2–3.5 ppm).
- IR Spectroscopy : Confirm imine C=N stretches (~1640 cm⁻¹) and benzodioxole C–O–C vibrations (~1250 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Advanced Research Questions
Q. How can DFT methodologies predict electronic properties and reaction mechanisms?
- Functional/Basis Set : B3LYP/6-311++G(d,p) for optimized geometries and frontier molecular orbitals (HOMO-LUMO gaps).
- Solvent Effects : Use Polarizable Continuum Model (PCM) for solvation energy.
- Mechanistic Insights : Transition state optimization (QST2) and Intrinsic Reaction Coordinate (IRC) analysis for reaction pathways. Validate computed NMR shifts against experimental data .
Q. What strategies resolve discrepancies between computational and experimental data?
- Basis Set Selection : Compare results across 6-31G(d), cc-pVDZ, and aug-cc-pVTZ to assess convergence.
- Dispersion Corrections : Apply Grimme’s D3BJ to improve non-covalent interaction accuracy.
- Cross-Validation : Pair DFT with MP2 or CCSD(T) for critical properties (e.g., dipole moments) .
Q. How do reaction conditions influence regioselectivity in thiazole ring formation?
- Electronic Effects : Electron-withdrawing groups on benzodioxole direct thiazole C2-substitution.
- Catalytic Control : Use CuI or Pd catalysts for cross-coupling reactions (e.g., Suzuki for aryl-thiazole bonds).
- Kinetic Monitoring : In situ IR tracks intermediate lifetimes; protic solvents (MeOH) slow nucleophilic attack .
Q. What methodologies assess biological activity, such as enzyme inhibition or antimicrobial effects?
- Enzyme Assays : Measure IC₅₀ against pyruvate:ferredoxin oxidoreductase (PFOR) via UV-Vis spectroscopy.
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) for MIC determination against S. aureus or E. coli.
- Molecular Docking : AutoDock Vina predicts binding modes to active sites (e.g., benzodioxole-thiazole interactions with ATP-binding pockets) .
Methodological Considerations
Q. How to optimize solvent systems for intermediate stability during synthesis?
- Polar Aprotic Solvents : DMF stabilizes ionic intermediates in imine formation.
- Low-Temperature Quenching : Pour reactions into ice-water to precipitate intermediates.
- Protic vs. Aprotic : THF reduces side reactions in acid-sensitive steps compared to MeOH .
Q. What crystallographic software settings enhance structural refinement?
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
